molecular formula C9H9ClN2O2 B1520971 5-Amino-1-benzofuran-2-carboxamide hydrochloride CAS No. 1171762-91-6

5-Amino-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B1520971
CAS No.: 1171762-91-6
M. Wt: 212.63 g/mol
InChI Key: SXRGTYCCGIMOGM-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H8N2O2·HCl and a molecular weight of 212.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 2-aminobenzofuran-1-carboxylic acid with an appropriate amine under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of 5-nitro-1-benzofuran-2-carboxamide using reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzofuran-2-carboxamide hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms such as 5-amino-1-benzofuran-2-carboxylic acid.

  • Substitution Products: Substituted benzofurans with different functional groups.

Scientific Research Applications

5-Amino-1-benzofuran-2-carboxamide hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential therapeutic uses, such as in the treatment of certain diseases.

  • Industry: The compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

5-Amino-1-benzofuran-2-carboxamide hydrochloride is similar to other benzofuran derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 2-Aminobenzofuran-1-carboxylic acid

  • 5-Nitro-1-benzofuran-2-carboxamide

  • 2,3-Dihydrobenzofuran-2-carboxamide

These compounds share the benzofuran core structure but differ in their functional groups and substituents, leading to different chemical and biological properties.

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Properties

IUPAC Name

5-amino-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRGTYCCGIMOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171762-91-6
Record name 5-Aminobenzofuran-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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